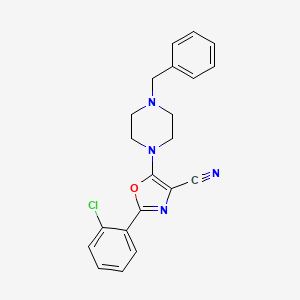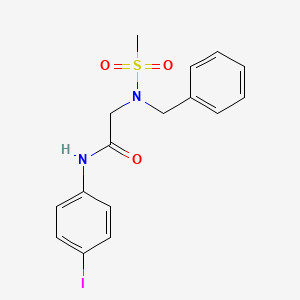
5-(4-benzyl-1-piperazinyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
説明
5-(4-benzyl-1-piperazinyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile, also known as BZC-105C, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies related to its biological activity.
作用機序
The mechanism of action of 5-(4-benzyl-1-piperazinyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies have suggested that the compound exerts its biological activity through the modulation of various molecular targets. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell growth and survival. The compound also interacts with various receptors in the brain, including the serotonin and adrenergic receptors, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of cancer cell growth. This compound also increases the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in regulating mood and anxiety. The compound has also been shown to exhibit anxiolytic activity in animal models of anxiety.
実験室実験の利点と制限
One of the advantages of using 5-(4-benzyl-1-piperazinyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potent biological activity. The compound has shown promising results in various studies related to its anticancer and anxiolytic activity. Another advantage is the availability of the compound, as it can be synthesized in the laboratory.
However, there are also limitations associated with the use of this compound in lab experiments. One of the limitations is the lack of information related to its toxicity and safety profile. Another limitation is the limited information available regarding the optimal dosage and administration of the compound.
将来の方向性
There are several future directions for research related to 5-(4-benzyl-1-piperazinyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the evaluation of the compound's toxicity and safety profile in animal models. Further studies are also needed to determine the optimal dosage and administration of the compound for its potential therapeutic use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. The compound exhibits potent biological activity, including anticancer and anxiolytic activity. However, further research is needed to determine the optimal dosage and administration of the compound, as well as its toxicity and safety profile. The synthesis method of this compound can be optimized to improve the yield and purity of the compound. Overall, this compound has the potential to be a valuable tool in various scientific fields.
科学的研究の応用
5-(4-benzyl-1-piperazinyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential application in various scientific fields. One of the primary areas of research is its anticancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The compound exerts its anticancer activity through the induction of apoptosis and cell cycle arrest.
Another area of research is the compound's potential as an antidepressant and anxiolytic agent. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in regulating mood and anxiety. The compound also exhibits anxiolytic activity in animal models of anxiety.
特性
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-9-5-4-8-17(18)20-24-19(14-23)21(27-20)26-12-10-25(11-13-26)15-16-6-2-1-3-7-16/h1-9H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDMFYHDLNWDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-ethyl-2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3549130.png)
![2,4-dichloro-N-{4-chloro-2-[(4-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B3549135.png)
![1-ethyl-6-fluoro-7-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3549142.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B3549150.png)

![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549161.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3549164.png)
![2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3549176.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B3549179.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3549183.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3549196.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549203.png)
![N-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3549213.png)